Cas no 857054-03-6 (2H-Furo2,3-cpyran-2-one)

2H-Furo[2,3-c]pyran-2-one is a heterocyclic organic compound featuring a fused furan and pyran ring system. Its unique structure makes it a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The compound’s reactivity, attributed to the α,β-unsaturated lactone moiety, allows for diverse derivatization, enabling applications in cycloaddition reactions and as a precursor for bioactive molecules. Its stability under standard conditions and compatibility with various reaction conditions enhance its utility in multistep syntheses. Researchers value this scaffold for its potential in designing novel compounds with tailored properties.
2H-Furo2,3-cpyran-2-one structure
2H-Furo2,3-cpyran-2-one structure
Product Name:2H-Furo2,3-cpyran-2-one
CAS No:857054-03-6
MF:C7H4O3
MW:136.104862213135
CID:1060127
Update Time:2025-11-04

2H-Furo2,3-cpyran-2-one Chemical and Physical Properties

Names and Identifiers

    • 2H-Furo[2,3-c]pyran-2-one
    • furo[2,3-c]pyran-2-one
    • desmethyl butenolide
    • KAR2
    • Karrikin 2
    • 2H-Furo2,3-cpyran-2-one
    • Inchi: 1S/C7H4O3/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4H
    • InChI Key: OBHRCUWVUFZNMG-UHFFFAOYSA-N
    • SMILES: O=C1C=C2C(=COC=C2)O1

Computed Properties

  • Exact Mass: 136.01600

Experimental Properties

  • PSA: 43.35000
  • LogP: 1.33760

2H-Furo2,3-cpyran-2-one Pricemore >>

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2H-Furo2,3-cpyran-2-one Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
Reference
Some Synthetic Carbohydrate Chemistry: Natural Product Synthesis, Rational Inhibitor Design and the Development of a New Reagent
Goddard-Borger, Ethan D., 2008, , ,

Production Method 2

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  8 h, reflux
Reference
Synthesis of the germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-one and analogous compounds from carbohydrates
Goddard-Borger, Ethan D.; et al, European Journal of Organic Chemistry, 2007, (23), 3925-3934

Production Method 3

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  48 h, reflux
Reference
Discovery of cytochrome bc1 complex inhibitors inspired by the natural product karrikinolide
Chen, Cheng; et al, RSC Advances, 2016, 6(100), 97580-97586

Production Method 4

Reaction Conditions
1.1 Solvents: Pyridine ;  0 °C; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, rt
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  48 h, reflux
Reference
Discovery of cytochrome bc1 complex inhibitors inspired by the natural product karrikinolide
Chen, Cheng; et al, RSC Advances, 2016, 6(100), 97580-97586

Production Method 5

Reaction Conditions
1.1 Solvents: Pyridine ;  2 h, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, rt
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  48 h, reflux
Reference
Synthesis of the germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-one and analogous compounds from carbohydrates
Goddard-Borger, Ethan D.; et al, European Journal of Organic Chemistry, 2007, (23), 3925-3934

Production Method 6

Reaction Conditions
1.1 2 h, rt → 105 °C; 105 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
2.1 Reagents: Trifluoroacetic acid Solvents: 1,4-Dioxane ;  rt; rt → 90 °C
2.2 13 min, 92 - 95 °C; 95 °C → < rt
Reference
Synthesis of butenolides as seed germination stimulants
Sun, Kingmo; et al, Tetrahedron Letters, 2008, 49(18), 2922-2925

Production Method 7

Reaction Conditions
1.1 Catalysts: Titanium tetrachloride Solvents: Dichloromethane ;  -30 °C; 30 min, -30 °C
1.2 Reagents: Diisopropylethylamine ;  30 min, -30 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  72 h, 100 °C
Reference
From Biomass to the Karrikins via Selective Catalytic Oxidation of Hemicellulose-Derived Butyl Xylosides and Glucosides
Xiao, Ganyuan; et al, European Journal of Organic Chemistry, 2022, 2022(15),

Production Method 8

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 1 h, rt
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, reflux
Reference
Karrikins from plant smoke modulate bacterial quorum sensing
Mandabi, Aviad; et al, Chemical Communications (Cambridge, 2014, 50(40), 5322-5325

Production Method 9

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, rt
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  8 h, reflux
Reference
Synthesis of the germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-one and analogous compounds from carbohydrates
Goddard-Borger, Ethan D.; et al, European Journal of Organic Chemistry, 2007, (23), 3925-3934

Production Method 10

Reaction Conditions
1.1 Solvents: Pyridine ;  0 °C; 10 min, 0 °C; 0 °C → rt; 3 h, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 1 h, rt
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, reflux
Reference
Karrikins from plant smoke modulate bacterial quorum sensing
Mandabi, Aviad; et al, Chemical Communications (Cambridge, 2014, 50(40), 5322-5325

Production Method 11

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Water ;  5 min, rt
2.1 Solvents: Pyridine ;  2 h, rt
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, rt
4.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  48 h, reflux
Reference
Synthesis of the germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-one and analogous compounds from carbohydrates
Goddard-Borger, Ethan D.; et al, European Journal of Organic Chemistry, 2007, (23), 3925-3934

Production Method 12

Reaction Conditions
1.1 Solvents: Acetonitrile ;  72 h, 75 °C
2.1 Solvents: Pyridine ;  30 min, rt
3.1 Catalysts: Titanium tetrachloride Solvents: Dichloromethane ;  -30 °C; 30 min, -30 °C
3.2 Reagents: Diisopropylethylamine ;  30 min, -30 °C
3.3 Reagents: Sodium bicarbonate Solvents: Water
4.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  72 h, 100 °C
Reference
From Biomass to the Karrikins via Selective Catalytic Oxidation of Hemicellulose-Derived Butyl Xylosides and Glucosides
Xiao, Ganyuan; et al, European Journal of Organic Chemistry, 2022, 2022(15),

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  -10 °C; 15 min, -10 °C
1.2 Solvents: Tetrahydrofuran ;  rt; 15 min, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Water ;  5 min, rt
3.1 Solvents: Pyridine ;  2 h, rt
4.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, rt
5.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  48 h, reflux
Reference
Synthesis of the germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-one and analogous compounds from carbohydrates
Goddard-Borger, Ethan D.; et al, European Journal of Organic Chemistry, 2007, (23), 3925-3934

Production Method 14

Reaction Conditions
1.1 Reagents: Propofol Catalysts: Palladium(2+), bis[μ-(acetato-κO:κO′)]bis(2,9-dimethyl-1,10-phenanthroline-κN1,κ… Solvents: Acetonitrile ,  Water ;  overnight, 60 °C
2.1 Solvents: Acetonitrile ;  72 h, 75 °C
3.1 Solvents: Pyridine ;  30 min, rt
4.1 Catalysts: Titanium tetrachloride Solvents: Dichloromethane ;  -30 °C; 30 min, -30 °C
4.2 Reagents: Diisopropylethylamine ;  30 min, -30 °C
4.3 Reagents: Sodium bicarbonate Solvents: Water
5.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  72 h, 100 °C
Reference
From Biomass to the Karrikins via Selective Catalytic Oxidation of Hemicellulose-Derived Butyl Xylosides and Glucosides
Xiao, Ganyuan; et al, European Journal of Organic Chemistry, 2022, 2022(15),

Production Method 15

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, reflux
Reference
Karrikins from plant smoke modulate bacterial quorum sensing
Mandabi, Aviad; et al, Chemical Communications (Cambridge, 2014, 50(40), 5322-5325

Production Method 16

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  72 h, 100 °C
Reference
From Biomass to the Karrikins via Selective Catalytic Oxidation of Hemicellulose-Derived Butyl Xylosides and Glucosides
Xiao, Ganyuan; et al, European Journal of Organic Chemistry, 2022, 2022(15),

Production Method 17

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
Reference
Some Synthetic Carbohydrate Chemistry: Natural Product Synthesis, Rational Inhibitor Design and the Development of a New Reagent
Goddard-Borger, Ethan D., 2008, , ,

Production Method 18

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: 1,4-Dioxane ;  rt; rt → 90 °C
1.2 13 min, 92 - 95 °C; 95 °C → < rt
Reference
Synthesis of butenolides as seed germination stimulants
Sun, Kingmo; et al, Tetrahedron Letters, 2008, 49(18), 2922-2925

Production Method 19

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Water ;  < 25 °C; 1 h, rt; 30 min, reflux
Reference
Synthesis of butenolides as seed germination stimulants
Sun, Kingmo; et al, Tetrahedron Letters, 2008, 49(18), 2922-2925

Production Method 20

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Triphenylphosphine Solvents: Acetic anhydride ;  5 min, reflux
1.2 Solvents: Acetic anhydride ;  reflux; 30 min, reflux; cooled
Reference
Preparation of 2H-Furo[2,3-c]pyran-2-one Derivatives and Evaluation of Their Germination-Promoting Activity
Flematti, Gavin R.; et al, Journal of Agricultural and Food Chemistry, 2007, 55(6), 2189-2194

Production Method 21

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 10 min, 0 °C
2.1 Reagents: Sodium acetate ,  Triphenylphosphine Solvents: Acetic anhydride ;  5 min, reflux
2.2 Solvents: Acetic anhydride ;  reflux; 30 min, reflux; cooled
Reference
Preparation of 2H-Furo[2,3-c]pyran-2-one Derivatives and Evaluation of Their Germination-Promoting Activity
Flematti, Gavin R.; et al, Journal of Agricultural and Food Chemistry, 2007, 55(6), 2189-2194

Production Method 22

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, rt
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  48 h, reflux
Reference
Synthesis of the germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-one and analogous compounds from carbohydrates
Goddard-Borger, Ethan D.; et al, European Journal of Organic Chemistry, 2007, (23), 3925-3934

Production Method 23

Reaction Conditions
1.1 Solvents: Pyridine ;  30 min, rt
2.1 Catalysts: Titanium tetrachloride Solvents: Dichloromethane ;  -30 °C; 30 min, -30 °C
2.2 Reagents: Diisopropylethylamine ;  30 min, -30 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  72 h, 100 °C
Reference
From Biomass to the Karrikins via Selective Catalytic Oxidation of Hemicellulose-Derived Butyl Xylosides and Glucosides
Xiao, Ganyuan; et al, European Journal of Organic Chemistry, 2022, 2022(15),

Production Method 24

Reaction Conditions
1.1 Reagents: Phosphorus sulfide (P2S5) Solvents: Tetrahydrofuran
1.2 Reagents: Sodium bicarbonate ;  3 h, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 10 min, 0 °C
3.1 Reagents: Sodium acetate ,  Triphenylphosphine Solvents: Acetic anhydride ;  5 min, reflux
3.2 Solvents: Acetic anhydride ;  reflux; 30 min, reflux; cooled
Reference
Preparation of 2H-Furo[2,3-c]pyran-2-one Derivatives and Evaluation of Their Germination-Promoting Activity
Flematti, Gavin R.; et al, Journal of Agricultural and Food Chemistry, 2007, 55(6), 2189-2194

Production Method 25

Reaction Conditions
1.1 Solvents: Pyridine ;  0 °C; 1 h, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, rt
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  8 h, reflux
Reference
Synthesis of the germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-one and analogous compounds from carbohydrates
Goddard-Borger, Ethan D.; et al, European Journal of Organic Chemistry, 2007, (23), 3925-3934

Production Method 26

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Water ;  30 min, rt
2.1 Solvents: Pyridine ;  0 °C; 2 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
2.3 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, rt
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  48 h, reflux
Reference
Discovery of cytochrome bc1 complex inhibitors inspired by the natural product karrikinolide
Chen, Cheng; et al, RSC Advances, 2016, 6(100), 97580-97586

Production Method 27

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Water ;  rt; 30 min, rt
2.1 Solvents: Pyridine ;  0 °C; 10 min, 0 °C; 0 °C → rt; 3 h, rt
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 1 h, rt
4.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, reflux
Reference
Karrikins from plant smoke modulate bacterial quorum sensing
Mandabi, Aviad; et al, Chemical Communications (Cambridge, 2014, 50(40), 5322-5325

Production Method 28

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  -10 °C; 0.5 h, -10 °C
1.2 Solvents: Tetrahydrofuran ;  -10 °C; 1 h, -10 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Water ;  30 min, rt
3.1 Solvents: Pyridine ;  0 °C; 2 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
3.3 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, rt
4.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  48 h, reflux
Reference
Discovery of cytochrome bc1 complex inhibitors inspired by the natural product karrikinolide
Chen, Cheng; et al, RSC Advances, 2016, 6(100), 97580-97586

Production Method 29

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  -10 °C; 30 min, -10 °C
1.2 Solvents: Tetrahydrofuran ;  -10 °C; 45 - 60 min, -10 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Water ;  rt; 30 min, rt
3.1 Solvents: Pyridine ;  0 °C; 10 min, 0 °C; 0 °C → rt; 3 h, rt
4.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 1 h, rt
5.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, reflux
Reference
Karrikins from plant smoke modulate bacterial quorum sensing
Mandabi, Aviad; et al, Chemical Communications (Cambridge, 2014, 50(40), 5322-5325

2H-Furo2,3-cpyran-2-one Raw materials

2H-Furo2,3-cpyran-2-one Preparation Products

Additional information on 2H-Furo2,3-cpyran-2-one

Comprehensive Analysis of 2H-Furo[2,3-c]pyran-2-one (CAS No. 857054-03-6): Properties, Applications, and Industry Trends

2H-Furo[2,3-c]pyran-2-one (CAS No. 857054-03-6) is a heterocyclic organic compound gaining attention in pharmaceutical and material science research. This fused furan-pyran derivative exhibits unique structural features that make it valuable for designing bioactive molecules. Recent studies highlight its potential as a versatile synthetic intermediate for developing novel therapeutic agents, particularly in antimicrobial and anti-inflammatory applications.

The compound's molecular architecture combines a furan ring fused to a pyran-2-one moiety, creating a rigid bicyclic framework that influences its physicochemical properties. With a molecular weight of 148.12 g/mol and moderate polarity, 857054-03-6 demonstrates good solubility in common organic solvents like DMSO and methanol, while being sparingly soluble in water. These characteristics make it particularly interesting for researchers exploring structure-activity relationships in medicinal chemistry.

Current industry trends show growing interest in 2H-Furo[2,3-c]pyran-2-one derivatives for their potential in addressing antibiotic resistance - a critical global health challenge. Scientists are investigating modified versions of this scaffold as potential quorum sensing inhibitors to disrupt bacterial communication pathways. The compound's structural versatility allows for various substitutions at positions 3, 4, and 5, enabling fine-tuning of biological activity.

In material science applications, the furopyranone core of 857054-03-6 serves as a building block for developing photoactive materials. Its conjugated system exhibits interesting photophysical properties that researchers are exploring for organic electronics, particularly in OLED technology and photovoltaic devices. The compound's ability to undergo [2+2] cycloaddition reactions makes it valuable for creating polymer networks with tailored properties.

Synthetic approaches to 2H-Furo[2,3-c]pyran-2-one typically involve cyclocondensation reactions of appropriate furan precursors with activated carbonyl compounds. Recent advances in green chemistry have led to more sustainable preparation methods, including microwave-assisted synthesis and catalyst-free protocols. These developments address the growing demand for environmentally friendly synthetic routes in the chemical industry.

Analytical characterization of CAS No. 857054-03-6 typically involves HPLC purity analysis, mass spectrometry, and comprehensive NMR spectroscopy (including 1H, 13C, and 2D techniques). The compound's stability profile shows good thermal stability up to 150°C, making it suitable for various high-temperature applications in material science.

From a commercial perspective, 2H-Furo[2,3-c]pyran-2-one remains a specialty chemical with limited but growing availability. Suppliers typically offer it in research quantities (100mg to 10g scales) with purity levels ranging from 95% to 99%. The compound's price reflects its specialized nature and the complexity of its synthesis, currently positioned in the mid-range for heterocyclic building blocks.

Future research directions for 857054-03-6 include exploring its potential in cancer therapeutics, particularly as a kinase inhibitor scaffold, and investigating its flavonoid-like properties for antioxidant applications. The compound's structural similarity to naturally occurring coumarins and chromones continues to drive interest in its biological activities.

Regulatory considerations for 2H-Furo[2,3-c]pyran-2-one are currently minimal, as it's primarily used in research settings. However, researchers should follow standard laboratory safety protocols when handling this compound, including proper ventilation and personal protective equipment. The material safety data sheet (MSDS) provides detailed handling instructions for this research chemical.

For scientists searching "furopyranone synthesis methods" or "heterocyclic building blocks for drug discovery", 2H-Furo[2,3-c]pyran-2-one represents an interesting case study. Its balanced combination of synthetic accessibility and structural complexity makes it particularly valuable for medicinal chemistry programs targeting new small molecule therapeutics.

The growing body of literature on 857054-03-6 reflects its increasing importance in chemical research. Recent patents highlight its use in developing novel antimicrobial agents, while academic publications explore its photochemical behavior. This dual applicability in life sciences and materials science ensures continued interest in this versatile heterocycle.

In conclusion, 2H-Furo[2,3-c]pyran-2-one (CAS No. 857054-03-6) represents a fascinating example of how small heterocyclic molecules can bridge multiple scientific disciplines. Its unique structural features, combined with emerging applications in healthcare and advanced materials, position this compound as a valuable tool for researchers addressing some of today's most pressing scientific challenges.

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